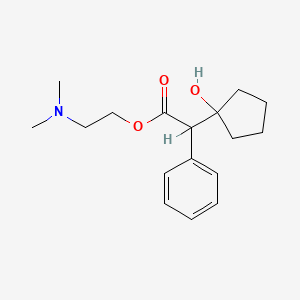

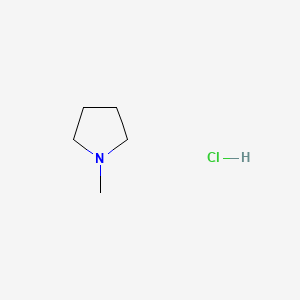

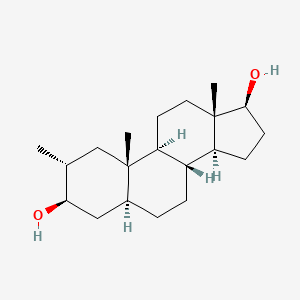

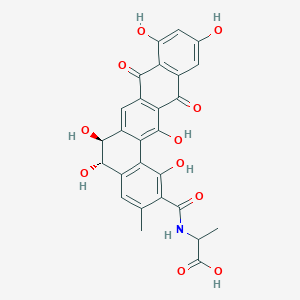

![molecular formula C10H13N5O5 B1215949 6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One CAS No. 29851-57-8](/img/structure/B1215949.png)

6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of nucleoside analogues often involves complex reactions to incorporate various functional groups into the purine ring system. For example, the synthesis of a related compound involved regioselective epoxide ring-opening reactions under the action of adenine, yielding a specific dihydrochloride product after purification by column chromatography and recrystallization, characterized by 1H-NMR, 13C-NMR, IR spectroscopy, HRMS, and X-ray (Iusupov et al., 2022).

Molecular Structure Analysis

The molecular structure of nucleoside analogues is critical for their biological activity. X-ray diffraction studies provide detailed insights into their molecular and crystal structure. For instance, a study detailed the crystallization of a nucleoside analogue in the triclinic space group P1, revealing the chair conformation of oxathiane rings and the anti orientation of purine bases with respect to sugar moieties, highlighting the importance of hydrogen bonding in stabilizing the structure (Mazumder et al., 2001).

Chemical Reactions and Properties

Nucleoside analogues undergo various chemical reactions, including alkylation, to introduce different substituents, which can significantly affect their biological activity and stability. For example, the alkylation of 6-amino-7H-purin-8(9H)-thione with specific reagents can lead to the formation of N9-substituted derivatives with enhanced properties (Janeba et al., 2001).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for the application and handling of these compounds. Detailed analysis using techniques like IR, NMR, and X-ray diffraction helps in understanding these aspects thoroughly.

Chemical Properties Analysis

The chemical properties, including reactivity under various conditions, tautomerism, and the ability to form hydrogen bonds, are essential for the biological activity and therapeutic potential of nucleoside analogues. For instance, vibrational spectroscopy and molecular docking studies offer insights into the electronic properties, reactive sites, and potential drug interactions of these compounds (Rizwana et al., 2020).

科学的研究の応用

Synthetic and Medicinal Chemistry Applications

Heterocyclic Compounds in Drug Design : Five-membered heterocycles, including furan and thiophene, are key in drug design, serving as structural units in bioactive molecules. The review by Ostrowski (2022) emphasizes the significance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases and nucleosides, demonstrating the relevance of such structures in the development of antiviral, antitumor, and other therapeutic agents Ostrowski, 2022.

Tautomerism in Nucleic Acids : The study by Person et al. (1989) investigates tautomeric equilibria of purine and pyrimidine bases, highlighting how molecular interactions affect these equilibria. This research provides foundational knowledge on the behavior of nucleic acid bases, which is crucial for understanding the biological activities of nucleoside and nucleotide analogs, including compounds with structures similar to the one Person et al., 1989.

Oxazolone Moieties in Pharmacology : Kushwaha and Kushwaha (2021) review the pharmacological activities of oxazolone derivatives, noting their antimicrobial, anti-inflammatory, and anticancer properties. The synthesis and functionalization of oxazolone rings, a process possibly relevant to modifying compounds like 6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One, are discussed Kushwaha & Kushwaha, 2021.

Biomimetic Studies and Organic Synthesis : Che et al. (2011) focus on metalloporphyrin-catalyzed C-H bond functionalization, a critical review that outlines synthetic approaches to modifying saturated C-H bonds, including hydroxylation and amination. Such chemical transformations could be applicable in the functionalization of complex molecules, including nucleoside analogs Che et al., 2011.

Bioactive Heterocyclic Compounds : Fatykhov et al. (2020) review synthetic approaches to unsymmetrically substituted 5,7-dihydroxycoumarins, illustrating the challenge and strategies in selectively modifying hydroxy groups of coumarin cores. This review underscores the complexity and significance of precise chemical modifications in the synthesis of bioactive compounds Fatykhov et al., 2020.

特性

CAS番号 |

29851-57-8 |

|---|---|

製品名 |

6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One |

分子式 |

C10H13N5O5 |

分子量 |

283.24 g/mol |

IUPAC名 |

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one |

InChI |

InChI=1S/C10H13N5O5/c11-7-4-8(13-2-12-7)15(10(19)14-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,14,19)(H2,11,12,13)/t3-,5-,6-,9-/m1/s1 |

InChIキー |

UEHOMUNTZPIBIL-UUOKFMHZSA-N |

異性体SMILES |

C1=NC(=C2C(=N1)N(C(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

SMILES |

C1=NC(=C2C(=N1)N(C(=O)N2)C3C(C(C(O3)CO)O)O)N |

正規SMILES |

C1=NC(=C2C(=N1)N(C(=O)N2)C3C(C(C(O3)CO)O)O)N |

同義語 |

8-hydroxyadenosine 8-OH-A 8-oxoadenosine 8-oxoAdo |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。